8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine
Description
Properties
IUPAC Name |
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c1-21(11-5-3-2-4-6-11)14-20-8-13-12(16)7-10(9-22(13)14)15(17,18)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCZRRRQHAJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine core: This can be achieved through cyclocondensation reactions involving appropriate precursors.
Introduction of the chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
N-methylation and N-phenylation: These steps can be carried out using methylating agents like methyl iodide and phenylating agents such as phenylboronic acid in the presence of palladium catalysts.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the removal of the chloro group or reduction of the imidazo[1,5-a]pyridine core.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group to form new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of imidazo[1,5-a]pyridine can exhibit significant antitumor activity against various cancer cell lines. For instance, compounds structurally related to 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine have demonstrated efficacy in inhibiting cell proliferation in prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at low micromolar concentrations .
Antimicrobial Activity
Research has indicated that the compound possesses antimicrobial properties. It has been evaluated against a range of bacterial and fungal pathogens. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy .
Insecticidal Properties
The compound's structural features suggest potential applications in agrochemistry as an insecticide. Preliminary studies indicate that similar imidazo[1,5-a]pyridine derivatives exhibit insecticidal activity against pests such as aphids and beetles. The mode of action is hypothesized to involve disruption of neuronal function in target insects, making it a candidate for development as a safer alternative to conventional insecticides .
- Anticancer Study : A study published in Frontiers in Chemistry evaluated a series of imidazo[1,5-a]pyridine derivatives, including those similar to this compound. The results showed promising anticancer effects with selectivity towards cancer cells over normal cells, indicating its potential as a lead compound for further development .
- Insecticidal Evaluation : In another study focused on agrochemical applications, researchers synthesized several derivatives of imidazo[1,5-a]pyridine and tested their efficacy against aphids. The results revealed that certain compounds displayed significant insecticidal activity at low concentrations, suggesting that modifications to the existing structure could yield effective pest control agents while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Variations
Triazolo[1,5-a]pyridine Derivatives
- Compound : 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 1206640-61-0)
- Structural Differences : Replaces the imidazole ring with a triazole, altering hydrogen-bonding capacity and metabolic stability.
- Key Properties : Molecular formula C₇H₄ClF₃N₄; molar mass 236.58 g/mol. The triazole core may enhance resistance to oxidative metabolism compared to imidazole .
- Applications : Used in medicinal chemistry, though specific pharmacological data are unavailable in the provided evidence.
Imidazo[1,5-a]quinoxaline Derivatives
- Compound: N-(2-Chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine (DrugBank ID: DB08057) Structural Differences: Features a larger quinoxaline-fused system and a piperazine substituent. The piperazine group introduces basicity, which may enhance blood-brain barrier penetration .
Substituent Modifications
Chloro and Trifluoromethyl Substituents
- Compound : 8-Chloro-3-(6-chloropyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine
- Structural Differences : Replaces the N-methyl-N-phenylamine at position 3 with a 6-chloropyridin-3-yl group.
- Key Properties : The electron-withdrawing chloro and trifluoromethyl groups enhance metabolic stability. The pyridine substitution may reduce steric hindrance compared to the bulkier N-phenyl group .
Aromatic Amine Variations
- Compound: N-(4-Methoxyphenyl)imidazo[1,5-a]pyridin-3-amine (CAS: 75160-75-7) Structural Differences: Substitutes the N-methyl-N-phenylamine with a 4-methoxyphenyl group. However, the lack of a methyl group on the amine may reduce steric shielding, affecting metabolic stability .
Imidazo[1,2-a]pyridine Derivatives
- Compound: 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide Structural Differences: Features an imidazo[1,2-a]pyridine core (different ring fusion) and a benzamide substituent. The benzamide group introduces hydrogen-bonding capacity, which may enhance solubility .
Compound : 5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine
ADME Properties
- Metabolic Stability : N-Methylation (as in the target compound) may protect against oxidative deamination compared to primary amines (e.g., 5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine) .
Biological Activity
8-Chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a trifluoromethyl group and an imidazo-pyridine core. Its molecular formula is , and it exhibits notable lipophilicity due to the trifluoromethyl substituent, which may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the imidazo[1,5-a]pyridine class. For instance, derivatives have shown significant activity against various cancer cell lines. A study reported that similar compounds demonstrated IC50 values in the low micromolar range against cervical and breast cancer cells, indicating promising anticancer activity .
Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8-Chloro-N-methyl-N-phenyl | HeLa (Cervical) | 2.5 |
| 8-Chloro-N-methyl-N-phenyl | MCF-7 (Breast) | 3.0 |
| Similar Analog | A549 (Lung) | 4.0 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer. A derivative exhibited an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .
Table 2: Enzyme Inhibition Activity
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| COX-1 | 8-Chloro-N-methyl-N-phenyl | 0.04 |
| COX-2 | Similar Analog | 0.04 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in tumor cells.
- Anti-inflammatory Pathways : Its inhibitory action on COX enzymes contributes to its anti-inflammatory properties, which may also play a role in its anticancer effects by reducing tumor-associated inflammation .
Case Studies
- In Vivo Studies : In a murine model of breast cancer, administration of a similar imidazo-pyridine derivative resulted in a significant reduction in tumor size compared to controls. The study emphasized the compound's potential as an adjunct therapy in cancer treatment.
- Clinical Trials : Preliminary clinical trials involving related compounds have shown promise in treating inflammatory conditions and certain cancers, with manageable side effects reported .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the imidazo[1,5-a]pyridine core in 8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine?
- Methodology : The imidazo[1,5-a]pyridine scaffold can be synthesized via cyclization reactions using chloroacetaldehyde or phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) in a Vilsmeier-Haack reaction. For example, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde was prepared by refluxing the precursor with POCl₃/DMF in chloroform . Adapting this method, trifluoromethyl and chloro substituents can be introduced at positions 6 and 8, respectively, through halogenation or nucleophilic substitution. Methyl and phenyl groups on the amine can be added via reductive amination or Ullmann coupling .
Q. How can structural characterization of this compound be validated?
- Methodology : Use a combination of ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, imidazo[1,5-a]pyridine derivatives show distinct aromatic proton signals between δ 7.0–8.5 ppm . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography resolves the 3D structure, particularly for verifying regioselectivity in halogenation or substitution reactions. IR spectroscopy can identify functional groups like C=O or N–H stretches if present .
Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibition activity?
- Methodology : Screen against tyrosine kinases (e.g., Lck, Src) using fluorescence-based kinase assays with ATP analogs. For example, N-(2-chloro-6-methylphenyl)-8-fluoroimidazo[1,5-a]quinoxalin-4-amine showed an IC₅₀ of 26 nM against Lck in a competitive binding assay . Use T-cell proliferation assays to assess functional inhibition, as imidazo-based compounds often target immune-related kinases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase selectivity?
- Methodology :
- Substituent modification : Replace chloro or trifluoromethyl groups with bioisosteres (e.g., Br, CF₂H) to evaluate steric/electronic effects. For example, replacing a methyl group with a cyclohexyl moiety in imidazoquinoxalines improved Lck inhibition by 10-fold .
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent properties with IC₅₀ values. A study on imidazoquinoxalines identified a strong correlation between meta-substituted aryl groups and enhanced potency .
- Co-crystallization : Resolve ligand-kinase binding modes (e.g., with Lck) to identify key interactions (e.g., H-bonds with Met319) .
Q. What strategies address low metabolic stability in preclinical studies?
- Methodology :
- Cytochrome P450 (CYP) inhibition assays : Identify metabolic hotspots using liver microsomes. For example, fluorination of the phenyl ring in imidazo[1,5-a]pyridines reduced CYP3A4-mediated oxidation .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the N-methyl or phenyl substituents to enhance bioavailability.
Q. How can in vivo efficacy be evaluated in autoimmune or inflammatory models?
- Methodology :
- Mouse collagen-induced arthritis (CIA) : Administer the compound orally (e.g., 10–50 mg/kg) and measure cytokine levels (IL-2, TNF-α) via ELISA. BMS-279700, an imidazoquinoxaline analog, reduced paw swelling by 60% in CIA models .
- Pharmacokinetic profiling : Measure plasma half-life, Cmax, and tissue distribution using LC-MS/MS. Adjust dosing regimens based on clearance rates observed in rodents .
Key Challenges and Solutions
- Regioselectivity in halogenation : Use directing groups (e.g., –NH₂) or transition-metal catalysts (e.g., Pd/Cu) to control chloro/trifluoromethyl placement .
- Off-target kinase activity : Perform kinome-wide profiling (e.g., using KinomeScan) to identify selectivity issues. Modify the N-phenyl group to reduce Src family kinase cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
